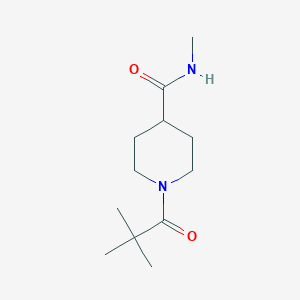![molecular formula C14H13N3S B4737265 1-(allylthio)-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4737265.png)
1-(allylthio)-5-methyl[1,2,4]triazolo[4,3-a]quinoline
Descripción general
Descripción
1-(allylthio)-5-methyl[1,2,4]triazolo[4,3-a]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinoline derivatives and has been shown to possess several interesting properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1-(allylthio)-5-methyl[1,2,4]triazolo[4,3-a]quinoline is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
1-(allylthio)-5-methyl[1,2,4]triazolo[4,3-a]quinoline has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to possess antimicrobial activity against various strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(allylthio)-5-methyl[1,2,4]triazolo[4,3-a]quinoline in lab experiments include its significant anti-cancer, anti-inflammatory, and antimicrobial activities. Additionally, this compound can be synthesized using a relatively simple and efficient method. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
1-(allylthio)-5-methyl[1,2,4]triazolo[4,3-a]quinoline has significant potential for further research in various fields. In the field of cancer research, future studies could focus on optimizing the synthesis method of this compound and investigating its potential as a chemotherapeutic agent. Additionally, further studies could investigate the mechanism of action of this compound and its potential as an anti-inflammatory and antimicrobial agent. Finally, studies could focus on developing new derivatives of this compound with improved solubility and reduced toxicity.
Aplicaciones Científicas De Investigación
1-(allylthio)-5-methyl[1,2,4]triazolo[4,3-a]quinoline has been extensively studied for its potential applications in various fields. In the field of cancer research, this compound has been shown to possess significant anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has been shown to possess anti-inflammatory and antimicrobial activities, making it a potential candidate for the treatment of inflammatory and infectious diseases.
Propiedades
IUPAC Name |
5-methyl-1-prop-2-enylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-3-8-18-14-16-15-13-9-10(2)11-6-4-5-7-12(11)17(13)14/h3-7,9H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQDUEGBAGOXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(prop-2-EN-1-ylsulfanyl)-[1,2,4]triazolo[4,3-A]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4737185.png)

![3-butoxy-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4737194.png)
![8-methoxy-4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4737197.png)


![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4737223.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-methylbenzamide](/img/structure/B4737230.png)
![1-benzyl-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4737241.png)
![5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4737243.png)
![3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4737248.png)
![6,7-dimethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4737263.png)
![2-[(4-chlorobenzyl)thio]-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4737272.png)
![N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4737277.png)